molecular formula C17H14O2 B12909902 (E)-5-Methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one

(E)-5-Methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one

Cat. No.: B12909902
M. Wt: 250.29 g/mol
InChI Key: LUWYHAQLRBWRLH-MHWRWJLKSA-N
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Description

(E)-5-Methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one is an organic compound belonging to the benzofuran family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-Methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one typically involves the condensation of 5-methyl-2-benzofuranone with 4-methylbenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-5-Methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the synthesis of dyes, fragrances, or other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-5-Methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound, known for its diverse biological activities.

    2-Benzylidenebenzofuran: A similar compound with different substituents, studied for its biological properties.

    4-Methylbenzofuran:

Uniqueness

(E)-5-Methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one is unique due to its specific structure, which may confer distinct biological or chemical properties compared to other benzofuran derivatives.

Properties

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

(2E)-5-methyl-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C17H14O2/c1-11-3-6-13(7-4-11)10-16-17(18)14-9-12(2)5-8-15(14)19-16/h3-10H,1-2H3/b16-10+

InChI Key

LUWYHAQLRBWRLH-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)C3=C(O2)C=CC(=C3)C

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)C

Origin of Product

United States

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